
5-Bromo-1,1,3,3-tetramethyl-2-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,1,3,3-tetramethyl-2-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry . The compound’s structure features a bromine atom attached to the indanone core, which is further substituted with four methyl groups, making it a unique and interesting molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1,3,3-tetramethyl-2-indanone typically involves the bromination of 1,1,3,3-tetramethyl-2-indanone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,1,3,3-tetramethyl-2-indanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Bromo-1,1,3,3-tetramethyl-2-indanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-2-indanone involves its interaction with specific molecular targets and pathways. For example, its bromine atom can participate in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the compound’s carbonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-2-indanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-1,1,3,3-tetramethyl-2-indanone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
5-Fluoro-1,1,3,3-tetramethyl-2-indanone: Contains a fluorine atom, which can significantly alter its chemical and biological properties compared to the bromine derivative.
Uniqueness
5-Bromo-1,1,3,3-tetramethyl-2-indanone is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various chemical and biological applications .
Propiedades
Fórmula molecular |
C13H15BrO |
|---|---|
Peso molecular |
267.16 g/mol |
Nombre IUPAC |
5-bromo-1,1,3,3-tetramethylinden-2-one |
InChI |
InChI=1S/C13H15BrO/c1-12(2)9-6-5-8(14)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3 |
Clave InChI |
ZSRPRVAVCOTICX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)Br)C(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


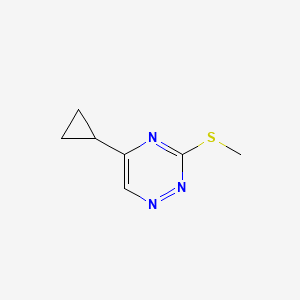
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)
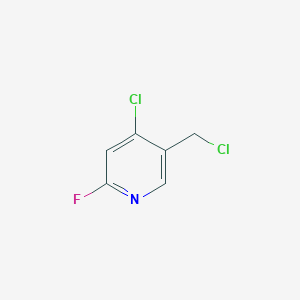


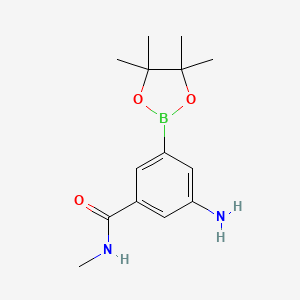
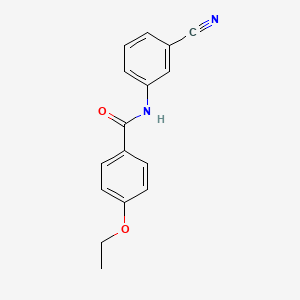
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
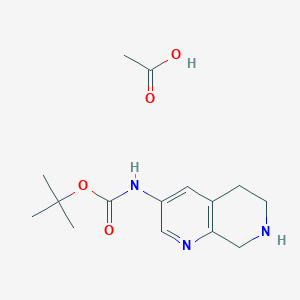
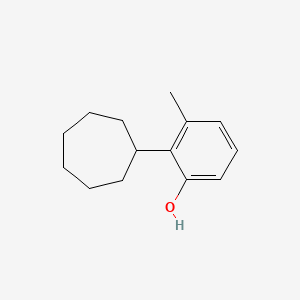
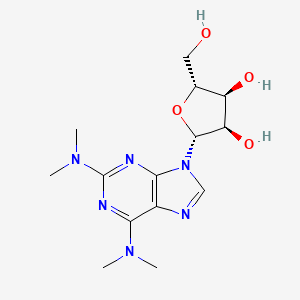
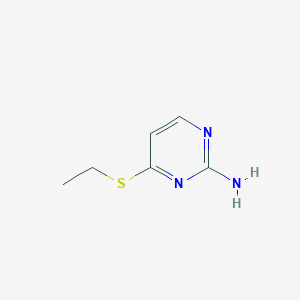
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

